molecular formula C21H12B3F9O3 B13424494 Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)- CAS No. 2265-38-5

Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-

Katalognummer: B13424494
CAS-Nummer: 2265-38-5
Molekulargewicht: 515.7 g/mol
InChI-Schlüssel: BPXVEDGZHWALCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-, is a derivative of boroxine, a six-membered heterocyclic compound composed of alternating oxygen and singly-hydrogenated boron atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-boroxin typically involves the reaction of boronic acids with fluorinated aromatic compounds under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the boroxine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity boroxin derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-, has several scientific research applications:

Wirkmechanismus

The mechanism of action of boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-, involves its interaction with molecular targets through its boron and fluorine atoms. These interactions can influence various biochemical pathways and molecular processes, making it a valuable compound in both research and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-boroxin apart is its specific substitution pattern with alpha,alpha,alpha-fluoro-m-tolyl groups, which imparts unique electronic and steric properties. These properties can enhance its reactivity and stability in various chemical reactions, making it a valuable compound for specialized applications .

Eigenschaften

CAS-Nummer

2265-38-5

Molekularformel

C21H12B3F9O3

Molekulargewicht

515.7 g/mol

IUPAC-Name

2,4,6-tris[3-(trifluoromethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane

InChI

InChI=1S/C21H12B3F9O3/c25-19(26,27)13-4-1-7-16(10-13)22-34-23(17-8-2-5-14(11-17)20(28,29)30)36-24(35-22)18-9-3-6-15(12-18)21(31,32)33/h1-12H

InChI-Schlüssel

BPXVEDGZHWALCO-UHFFFAOYSA-N

Kanonische SMILES

B1(OB(OB(O1)C2=CC(=CC=C2)C(F)(F)F)C3=CC(=CC=C3)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.